molecular formula C7H7ClNNaO3S B1262193 Sodium 2-amino-4-chloro-5-methylbenzenesulfonate CAS No. 6627-59-4

Sodium 2-amino-4-chloro-5-methylbenzenesulfonate

Cat. No. B1262193
CAS RN: 6627-59-4
M. Wt: 243.64 g/mol
InChI Key: KMIGBVSYNVXBEI-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium 2-amino-4-chloro-5-methylbenzenesulfonate involves several steps, including nitration, sulfonation, and amination reactions. An improvement in the nitration process of its synthesis has been reported, which optimizes reaction conditions and improves yield significantly from 65.7% to 91% by adjusting the mass and molar ratios of reagents and controlling the reaction temperature and time (Li et al., 2015).

Molecular Structure Analysis

The molecular structure of sodium 2-amino-4-chloro-5-methylbenzenesulfonate and related compounds has been elucidated through crystallographic studies. For example, the crystal structure of polymeric anhydrous sodium 2-aminobenzenesulfonate reveals a two-dimensional polymer structure based on a distorted octahedral six-coordinate NaO5N repeating unit, which includes hydrogen bonds stabilizing the core structure (Smith et al., 2004).

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its reactive amino and sulfonate groups. For instance, its reactions with sodium 2, 4, 6-trinitrobenzenesulfonate (TNBS·Na) in the presence of sodium sulfite have been studied, showing a good linear relationship between absorbance and the concentrations of amino compounds, which underlines its reactivity and potential for further derivatization (Yamashina & Hirata, 1987).

Scientific Research Applications

1. Utility in Visualization Techniques

Sodium 2-amino-4-chloro-5-methylbenzenesulfonate has been utilized in the field of medical imaging and visualization. For instance, the use of Sodium Fluorescein, a related compound, has been documented for enhancing visualization during intraoperative cystoscopy. This application is particularly significant in the context of a shortage of indigotindisulfonate sodium, where Sodium Fluorescein serves as an alternative for visualizing ureteral jets, a crucial aspect of pelvic surgery. The use of this compound has demonstrated effective visualization, although with some noted side effects like transient yellowing of the sclera and palms (Doyle et al., 2015).

2. Role in Taste Perception Studies

Interestingly, compounds related to Sodium 2-amino-4-chloro-5-methylbenzenesulfonate have been investigated in studies related to taste perception. The diuretic Amiloride, a potent inhibitor of sodium transport, was studied for its effects on the taste intensity of sodium and lithium salts, as well as various sweeteners. This research has implications for understanding the mechanisms behind taste perception and the potential therapeutic applications for taste-related disorders (Schiffman, Lockhead, & Maes, 1983).

3. Therapeutic Applications and Drug Development

In the realm of therapeutic applications, Sodium Benzoate, a compound in the same family, has been explored as an add-on treatment for schizophrenia and potentially for Alzheimer's disease. This research highlights the compound's potential in enhancing N-methyl-d-aspartate receptor-mediated neurotransmission, offering a novel approach in treating these complex conditions (Lane et al., 2013).

properties

IUPAC Name

sodium;2-amino-4-chloro-5-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S.Na/c1-4-2-7(13(10,11)12)6(9)3-5(4)8;/h2-3H,9H2,1H3,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIGBVSYNVXBEI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClNNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884322
Record name Benzenesulfonic acid, 2-amino-4-chloro-5-methyl-, sodium salt (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-amino-4-chloro-5-methylbenzenesulfonate

CAS RN

6627-59-4
Record name Benzenesulfonic acid, 2-amino-4-chloro-5-methyl-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 2-amino-4-chloro-5-methyl-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-amino-6-chlorotoluene-3-sulphonate
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